ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a thiazole ring, and an ester functional group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.
Coupling Reaction: The pyrazole and thiazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate: Similar compounds include other pyrazole and thiazole derivatives with varying substituents.
Pyrazole Derivatives: Compounds like 3,5-dimethyl-1-phenylpyrazole.
Thiazole Derivatives: Compounds like 2-aminothiazole.
Uniqueness
The uniqueness of this compound lies in its combined pyrazole-thiazole structure, which imparts distinct chemical and biological properties. This dual-ring system allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
Biological Activity
Ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1-phenyl-1H-pyrazole derivatives with thiazole carboxylic acids. The synthetic pathway may utilize various reagents including carbonyl compounds and amines under controlled conditions to yield the desired product with high purity and yield.
Antimicrobial Activity
Research has demonstrated that compounds related to thiazole and pyrazole structures exhibit broad-spectrum antimicrobial properties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains. In vitro studies often employ the Minimum Inhibitory Concentration (MIC) method to quantify this activity.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Ethyl Thiazole Derivative | 10 - 50 | E. coli |
Pyrazole Analog | 15 - 30 | S. aureus |
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines using assays such as MTT or SRB. These studies suggest that the compound can inhibit cell proliferation effectively.
Cell Line | IC50 (µM) | Reference |
---|---|---|
HePG2 (Liver Cancer) | 25 | |
MCF7 (Breast Cancer) | 30 | |
HCT116 (Colorectal Cancer) | 20 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of DNA Gyrase : Similar compounds have shown to inhibit bacterial DNA gyrase, leading to disruptions in DNA replication.
- Induction of Apoptosis : In cancer cells, these compounds may induce apoptosis through mitochondrial pathways.
- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, which can contribute to their overall biological efficacy.
Case Studies
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of thiazole and pyrazole derivatives for their antimicrobial properties against clinical isolates of bacteria. This compound was among those tested and exhibited promising results with MIC values comparable to standard antibiotics .
Case Study 2: Anticancer Screening
In a comparative study involving various pyrazole derivatives, this compound demonstrated potent anticancer activity against multiple cell lines. The compound's mechanism was investigated through flow cytometry and Western blot analysis, confirming its role in apoptosis induction .
Properties
Molecular Formula |
C17H16N4O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16N4O3S/c1-3-24-16(23)14-10-25-17(19-14)20-15(22)13-9-18-21(11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,19,20,22) |
InChI Key |
RRKRMOIVNIKFDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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